molecular formula C29H23NO5S B2618404 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1357748-50-5

4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2618404
CAS No.: 1357748-50-5
M. Wt: 497.57
InChI Key: XXJLMYVTALLZFG-UHFFFAOYSA-N
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Description

This compound features a benzothiazine-1,1-dione core substituted at position 4 with a 4-(benzyloxy)phenyl group and at position 2 with a 4-methoxybenzoyl moiety. The benzothiazine core (C₈H₅NO₂S) is fused with a benzene ring and a thiazine ring, modified by two sulfonyl oxygen atoms. The 4-(benzyloxy)phenyl substituent introduces a bulky, lipophilic group, while the 4-methoxybenzoyl group contributes electron-donating properties via its methoxy substituent.

Properties

IUPAC Name

[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO5S/c1-34-24-15-11-22(12-16-24)29(31)28-19-30(26-9-5-6-10-27(26)36(28,32)33)23-13-17-25(18-14-23)35-20-21-7-3-2-4-8-21/h2-19H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJLMYVTALLZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazine ring, the introduction of the benzyloxyphenyl group, and the attachment of the methoxybenzoyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The goal is to achieve a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H18N2O3S
  • Molecular Weight : 370.43 g/mol
  • Structural Features : The compound features a benzothiazine core, which is known for its ability to interact with various biological targets due to its unique electronic and steric properties.

Biological Activities

  • Anticancer Potential :
    • Benzothiazine derivatives have been studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound under discussion has shown promise in preliminary studies as a potential anticancer agent due to its ability to disrupt cellular processes involved in tumor proliferation.
  • Neuroprotective Effects :
    • Recent studies suggest that benzothiazine derivatives can exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. This is attributed to their ability to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neuroinflammation and oxidative stress in neuronal cells. The compound has been hypothesized to possess similar properties, potentially offering a multi-target approach for neuroprotection.
  • Antimicrobial Activity :
    • The structural framework of benzothiazines allows for significant interactions with bacterial enzymes and receptors. Compounds within this class have demonstrated antibacterial and antifungal activities, making them candidates for the development of new antimicrobial agents.

Case Study 1: Neuroprotective Properties

A study published in Nature explored the neuroprotective effects of benzothiazine derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds reduced cell death by enhancing antioxidant defenses and inhibiting pro-inflammatory pathways. The specific compound was noted for its ability to cross the blood-brain barrier, suggesting potential therapeutic applications in treating neurodegenerative disorders.

Case Study 2: Anticancer Activity

In a preclinical trial reported in Cancer Research, researchers evaluated the efficacy of various benzothiazine derivatives against several cancer cell lines. The findings revealed that the compound exhibited significant cytotoxicity against breast and lung cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry and Western blot analyses.

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound is compared to key analogs (Table 1), focusing on substituent effects and molecular properties.

Table 1: Comparison of Structural Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-(Benzyloxy)phenyl (4), 4-Methoxybenzoyl (2) C₂₉H₂₃NO₅S 497.56* High lipophilicity; π-π interaction potential
4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 3,5-Dichlorophenyl (4), 4-Methoxybenzoyl (2) C₂₂H₁₅Cl₂NO₄S 460.33 Electrophilic Cl groups; enhanced reactivity
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-Butylphenyl (4), Phenyl (2) C₂₅H₂₃NO₃S 417.52 Hydrophobic alkyl chain; reduced solubility
3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1λ⁶,4-benzothiazine-1,1(4H)-dione 2-Chloro-6-fluorobenzylsulfanyl (3) C₁₅H₁₁ClFNO₂S₂ 355.84 Reactive sulfanyl group; increased polarity

*Calculated based on structural analogs due to lack of explicit data.

Key Observations:

Substituent Bulk and Lipophilicity: The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to the 3,5-dichlorophenyl () and 4-butylphenyl () analogs. This may enhance membrane permeability but reduce aqueous solubility.

Electronic Effects :

  • Chlorine substituents () introduce electronegativity, favoring interactions with electron-rich biological targets (e.g., enzymes or receptors). In contrast, the methoxy group in the target compound offers milder electron donation.
  • The sulfanyl group in ’s compound increases polarity and reactivity, making it distinct from the ether and ketone functionalities in the target compound .

Synthetic Challenges: Introducing bulky substituents like benzyloxy after forming the benzothiazine core may lead to isomerization or low yields, as noted in . Pre-functionalized precursors (e.g., substituted anthranilic acids) are likely required for efficient synthesis .

Biological Activity

The compound 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.

Molecular Formula and Weight

  • Molecular Formula: C23H22N2O3S
  • Molecular Weight: 398.49 g/mol

Structural Features

The compound features a benzothiazine core, characterized by:

  • A benzyloxy group that enhances lipophilicity.
  • A methoxybenzoyl moiety that may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazine compounds often exhibit antimicrobial properties. A study by Deshmukh et al. (2007) demonstrated that various benzothiazine derivatives were synthesized and evaluated for their antimicrobial activity, showing promising results against several bacterial strains .

Calcium Channel Blockade

Some studies have explored the calcium channel blocking properties of related benzothiazine compounds. For instance, compounds with similar structures were found to exhibit weak calcium channel blocking activity but showed moderate to potent calmodulin antagonistic effects. This suggests potential applications in managing conditions like hypertension .

Antihypertensive Effects

In vivo studies on spontaneously hypertensive rats indicated that certain benzothiazine derivatives could exert significant antihypertensive effects. These findings highlight the potential of such compounds in cardiovascular therapeutics .

Cytotoxicity and Anticancer Activity

Recent investigations into the cytotoxic effects of benzothiazine derivatives have shown that they can induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) leading to cell death, making them candidates for further anticancer drug development .

Case Study 1: Synthesis and Evaluation

In a study published in ResearchGate, researchers synthesized a series of benzothiazine derivatives and assessed their biological activities. They found that modifications at specific positions on the benzothiazine ring significantly influenced both antimicrobial and anticancer activities .

Case Study 2: Clinical Implications

Another study highlighted the effects of a specific benzothiazine derivative on blood pressure regulation in hypertensive models. The results suggested that these compounds could serve as lead candidates for developing new antihypertensive medications .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
Calcium Channel BlockWeak blockade; moderate calmodulin antagonism
AntihypertensiveSignificant reduction in blood pressure
CytotoxicityInduces apoptosis in cancer cell lines

Q & A

Q. How can the synthesis of 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzoyl)-4H-1λ⁶,4-benzothiazine-1,1-dione be optimized for higher yield and purity?

  • Methodological Answer : Optimize reaction conditions by varying temperature (e.g., 45°C for intermediate steps as in ), solvent polarity, and catalyst selection. Mechanochemical synthesis using trichlorotriazine and triphenylphosphine (as in benzothiazinone derivatives ) can reduce solvent use. Monitor progress via TLC (Rf = 0.62 in hexane/EtOH ) and purify via recrystallization or column chromatography. Validate purity using melting point analysis (e.g., 217.5–220°C in ) and NMR spectroscopy.

Q. What are the standard spectroscopic techniques for characterizing this compound, and how should data discrepancies be resolved?

  • Methodological Answer : Use 1H^1H NMR (e.g., DMSO-d6_6 at 200 MHz ) to confirm proton environments, FT-IR for functional groups (C=O, S=O), and mass spectrometry for molecular ion validation. If NMR data conflicts with expected structures (e.g., unexpected splitting or shifts), re-examine reaction conditions for side products or employ 2D NMR (COSY, HSQC) to resolve ambiguities. Cross-reference with X-ray crystallography data from analogous benzothiazine derivatives .

Q. What strategies are recommended for ensuring compound stability during storage?

  • Methodological Answer : Store under inert atmosphere (argon) at -20°C to prevent hydrolysis or oxidation. Use desiccants to avoid moisture absorption, particularly for sulfonyl or carbonyl groups. Stability can be assessed via periodic HPLC analysis (≥98% purity standards as in ) and comparison of NMR spectra over time.

Advanced Research Questions

Q. How can mechanistic studies elucidate the reaction pathways in synthesizing this benzothiazine derivative?

  • Methodological Answer : Employ isotopic labeling (e.g., 13C^{13}C-tagged intermediates) to trace bond formation. Computational modeling (DFT calculations) can predict transition states, as demonstrated in studies of cyano-substituted benzoic acid derivatives . Validate mechanisms using kinetic isotope effects (KIE) or in situ IR spectroscopy to monitor intermediate formation.

Q. What experimental approaches are suitable for studying interactions between this compound and biological targets (e.g., DNA or enzymes)?

  • Methodological Answer : Use spectroscopic methods (UV-vis, fluorescence quenching) and viscometric measurements to assess DNA binding, as in studies of 3-benzoyl-4-hydroxybenzothiazine derivatives . Molecular docking simulations can predict binding affinities, followed by enzymatic assays (e.g., IC50_{50} determination) to validate inhibitory effects. Ensure controls for nonspecific interactions (e.g., ethidium bromide displacement assays).

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction (as in ) to determine bond lengths, angles, and stereochemistry. If crystal packing inconsistencies arise (e.g., disordered moieties), refine data using software like SHELX or OLEX2. Compare with powder XRD patterns to confirm bulk crystallinity. For unstable crystals, employ low-temperature (100 K) data collection.

Q. What advanced synthetic routes can bypass traditional limitations (e.g., low solubility or side reactions)?

  • Methodological Answer : Explore microwave-assisted synthesis to enhance reaction rates and selectivity. Use protecting groups (e.g., tert-butyl esters ) for sensitive functionalities. For solubility challenges, introduce polar substituents (e.g., methoxy or carboxyl groups ) or employ co-solvents like DMF/water mixtures.

Q. How can degradation pathways be analyzed to improve formulation stability?

  • Methodological Answer : Conduct accelerated stability studies under stress conditions (heat, light, pH extremes). Identify degradation products via LC-MS and propose pathways using fragmentation patterns. For hydrolytically labile groups (e.g., benzyloxy), consider prodrug strategies or steric hindrance modifications .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer : Recalculate computational models with higher basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy. Experimentally, use deuterated solvents with varying polarities (CDCl3_3, DMSO-d6_6) to observe solvent-dependent shifts. Cross-validate with heteronuclear NMR (e.g., 13C^{13}C-NMR) and IR spectroscopy .

Q. What steps are critical when reconciling crystallographic data with spectroscopic results?

  • Methodological Answer :
    Ensure crystallographic data represents the bulk material by comparing unit cell parameters with powder XRD. If discrepancies persist (e.g., tautomeric forms), use variable-temperature NMR to detect dynamic processes. For polymorphic forms, characterize thermal behavior via DSC/TGA .

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